1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 3-position, while the second pyrazole ring is ethyl-substituted at the 1-position and linked via a methylene bridge to the amine group of the first pyrazole.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-8-11(7-14-16)6-13-12-9-17(5-2)15-10(12)3/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
VWQUUGDDWLMMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and catalysts like sodium acetate or potassium carbonate. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
Pyrazoles are susceptible to oxidation due to their aromatic stability. Common oxidants include hydrogen peroxide () or potassium permanganate (). For structurally analogous pyrazole derivatives, oxidation typically yields pyrazole N-oxides, which can further react in subsequent transformations .
Alkylation and Substitution Reactions
The ethyl and methyl substituents in the compound provide reactive sites for nucleophilic substitution. For example:
-
Alkylation : Pyrazoles can undergo alkylation at nitrogen or carbon positions using alkyl halides in the presence of bases like potassium carbonate.
-
Cross-Coupling : Suzuki or Heck reactions may functionalize the pyrazole core, though specific conditions depend on the substituents’ electronic environment .
Coupling Reactions
The amine group (-NH-) in the compound enables coupling reactions with carbonyl compounds (e.g., aldehydes or ketones) using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This is a common strategy in medicinal chemistry to form amide bonds or heterocyclic derivatives.
Reduction and Functionalization
Reduction of pyrazole derivatives can occur using reagents such as sodium borohydride () or lithium aluminum hydride (), though steric hindrance from substituents may influence reactivity. Reduced intermediates can serve as scaffolds for further functionalization .
Enzymatic Inhibition
Pyrazole derivatives are known to interact with enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE). While direct evidence for this compound is unavailable, its structural similarity to COX inhibitors suggests potential for enzyme binding through hydrogen bonding or hydrophobic interactions.
Common Reactions and Conditions
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Oxidation | , | Room temperature to reflux | Pyrazole N-oxides |
| Alkylation | Alkyl halides, | Polar aprotic solvents (e.g., DMF) | Alkylated pyrazole derivatives |
| Coupling (Amide Formation) | EDCI, HOBt (Hydroxybenzotriazole) | -methylmorpholine (NMM) | Amide-linked compounds |
Biological Activity (Inferred from Similar Compounds)
| Activity | Mechanism | Relevance |
|---|---|---|
| Anti-inflammatory | COX enzyme inhibition | Modulation of inflammatory pathways |
| Antimicrobial | Receptor binding or enzyme inhibition | Potential therapeutic applications |
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing pyrazole moieties exhibit a range of biological activities, including:
1. Anticancer Properties
- Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole-based compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
2. Anti-inflammatory Effects
- Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives, which may inhibit the production of pro-inflammatory cytokines. This positions them as potential therapeutic agents for inflammatory diseases .
3. Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests its applicability in developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Activity
In a study published in Nature Reviews Cancer, researchers synthesized various pyrazole derivatives and tested their cytotoxicity against colorectal cancer cells. The results indicated that specific derivatives exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action and potential as therapeutic agents .
Case Study 2: Anti-inflammatory Properties
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole compounds. The findings revealed that certain derivatives could effectively reduce inflammation markers in vitro, supporting their development for treating inflammatory diseases .
Potential Therapeutic Applications
Given its diverse biological activities, 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine has potential applications in:
1. Cancer Therapy
- As an adjunct therapy or standalone treatment for specific cancers due to its ability to induce apoptosis in malignant cells.
2. Treatment of Inflammatory Disorders
- As a novel anti-inflammatory agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.
3. Development of Antimicrobial Agents
- As a basis for new antibiotics targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of cellular processes such as apoptosis, proliferation, and differentiation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Differences | References |
|---|---|---|---|---|---|
| 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine (Target) | C₁₁H₁₈N₄ | 206.29 | 1-Ethyl, 3-methyl (Pyrazole 1); 1-Ethyl (Pyrazole 2) | Baseline structure | [11, 13] |
| [(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine | C₁₅H₂₁N₃O | 259.35 | Methoxyphenyl group on ethyl chain | Aromatic substituent introduces π-π interactions | [4, 15] |
| 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C₈H₁₁ClN₄ | 210.66 | Chlorine at 4-position of pyrazole | Electronegative Cl alters reactivity | [13] |
| (1-Ethylpyrazol-4-yl)methylamine | C₁₀H₁₉N₃ | 181.28 | Branched alkyl (2-methylpropyl) substituent | Increased steric hindrance | [9] |
| 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine | C₈H₁₂N₄ | 164.21 | Methyl substituent on pyrazole | Reduced lipophilicity vs. ethyl analogs | [17] |
Key Observations :
- Aromatic vs.
- Electronegative Groups : Chlorine substitution (e.g., 4-chloro derivative ) increases molecular polarity and may enhance hydrogen-bonding interactions.
- Steric Effects : Branched alkyl chains (e.g., 2-methylpropyl ) reduce conformational flexibility compared to linear ethyl groups.
Physicochemical and Spectral Properties
Differences in substituents significantly impact spectral signatures and physical properties.
Table 3: Spectral Data Comparison
Biological Activity
1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine, a compound featuring a pyrazole core, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 255.75 g/mol. It is classified under the pyrazole derivatives, which are known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| CAS Number | 1855937-95-9 |
Research indicates that compounds containing the pyrazole structure can interact with various biological targets, including enzymes and receptors involved in cancer progression. Specifically, studies have demonstrated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Key Findings:
- Anticancer Activity : Compounds similar to 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine have shown significant antiproliferative effects against multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .
- Mechanistic Insights : In ovarian cancer cells, certain pyrazole derivatives have been reported to induce apoptosis by reducing phosphorylation of retinoblastoma protein and arresting cells at specific phases of the cell cycle .
Anticancer Effects
The anticancer properties of pyrazole derivatives are well-documented. Notably, studies have indicated that these compounds exhibit:
- Inhibition of Tumor Growth : In vitro studies reveal that pyrazole-based compounds can significantly inhibit the growth of various cancer types, including lung, colorectal, and renal cancers .
Other Biological Activities
Beyond anticancer effects, pyrazole compounds have also been investigated for:
- Anti-inflammatory Properties : Some derivatives demonstrate the ability to modulate inflammatory pathways .
- Antimicrobial Activity : The presence of the pyrazole moiety has been linked to antimicrobial effects against various pathogens .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on CDK Inhibition : A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated for CDK2 inhibition. The most potent compound exhibited an IC50 value of 0.005 µM and significant antiproliferative activity across multiple cancer cell lines (GI50 = 0.127 - 0.560 µM) .
- Antiproliferative Activity : A study focused on aminopyrazoles reported substantial growth inhibition on HepG2 and HeLa cells, demonstrating mean growth percentages of 54.25% and 38.44%, respectively .
Q & A
Q. Basic
- ¹H/¹³C NMR : Peaks for ethyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~3.0–4.0 ppm for CH₂) and pyrazole protons (δ ~7.2–8.6 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .
- IR : Detect N-H stretches (~3298 cm⁻¹) .
Advanced
Discrepancies in melting points (e.g., 104–107°C vs. 85–86°C for analogs) may reflect polymorphism or impurities. Use DSC/TGA to assess thermal stability .
How can computational methods aid in understanding the electronic structure and reactivity of this compound?
Q. Advanced
- DFT Calculations : Predict orbital energies and nucleophilic/electrophilic sites. For example, pyrazole ring substituents influence electron density, affecting coupling reactivity .
- Molecular Docking : Screen for potential biological targets (e.g., kinase inhibitors) by modeling interactions with active sites .
What strategies resolve contradictions in reported spectral data or physicochemical properties?
Q. Advanced
- Reproducibility Checks : Standardize solvent (CDCl₃ vs. DMSO-d₆) and instrument calibration for NMR .
- X-ray Crystallography : Resolve structural ambiguities (e.g., SHELXL for refinement; ORTEP-3 for visualization) .
- Batch Analysis : Compare purity (≥95% by HPLC) to rule out impurity-driven variations .
How do substituents on the pyrazole rings influence physicochemical and biological properties?
Basic
Ethyl/methyl groups increase lipophilicity (logP ~2.5–3.0), impacting solubility. Steric hindrance from ethyl groups may reduce reactivity in cross-coupling .
Q. Advanced
- SAR Studies : Replace ethyl with cyclopropyl (Category D5 ) to modulate bioactivity.
- In Vitro Assays : Test analogs for antibacterial or kinase inhibition (e.g., MTT assays in ) .
What are the common impurities in synthesis, and how are they identified?
Q. Basic
- Byproducts : Unreacted intermediates (e.g., iodopyrazole precursors) detected via LC-MS .
- Residual Solvents : DMSO or dichloromethane identified by GC-MS .
Q. Advanced
How is the crystal structure determined, and what software is used for refinement?
Q. Advanced
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Refinement : SHELXL for small-molecule structures; SHELXPRO for macromolecular interfaces .
What in vitro assays evaluate the biological potential of this compound?
Q. Advanced
- Antibacterial Activity : Agar dilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
How does steric hindrance from ethyl groups affect synthetic modifications?
Advanced
Ethyl groups limit access to the pyrazole N-atom, reducing nucleophilic substitution efficiency. Mitigate via:
- Bulky ligands (e.g., BrettPhos Pd) for coupling .
- Microwave heating to enhance reaction kinetics .
What are the stability profiles under varying storage conditions?
Basic
Store at –20°C under inert atmosphere (N₂/Ar). Degradation products (e.g., oxidized ethyl groups) monitored via accelerated stability studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
